molecular formula C7H4BrClN2O B13011554 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Katalognummer: B13011554
Molekulargewicht: 247.47 g/mol
InChI-Schlüssel: IKHIOSFSZYENLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-chloroaniline with formamide, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like chloroform and catalysts such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 2H-Indol-2-one, 1,3-dihydro-

Uniqueness

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Eigenschaften

Molekularformel

C7H4BrClN2O

Molekulargewicht

247.47 g/mol

IUPAC-Name

4-bromo-7-chloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4BrClN2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI-Schlüssel

IKHIOSFSZYENLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1Cl)NC(=O)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.